molecular formula C19H19N5 B12793877 (1,2,4)Triazino(4,3-b)indazol-4-amine, N,N-diethyl-3-phenyl- CAS No. 64781-61-9

(1,2,4)Triazino(4,3-b)indazol-4-amine, N,N-diethyl-3-phenyl-

Cat. No.: B12793877
CAS No.: 64781-61-9
M. Wt: 317.4 g/mol
InChI Key: DMBNUXGIDGQCNQ-UHFFFAOYSA-N
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Description

(1,2,4)Triazino(4,3-b)indazol-4-amine, N,N-diethyl-3-phenyl- is a complex organic compound with the molecular formula C19H19N5.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of isatin with thiocarbohydrazide to form the triazinoindazole core . This intermediate can then be further reacted with diethylamine and phenylboronic acid under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(1,2,4)Triazino(4,3-b)indazol-4-amine, N,N-diethyl-3-phenyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry

In chemistry, (1,2,4)Triazino(4,3-b)indazol-4-amine, N,N-diethyl-3-phenyl- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .

Biology

Biologically, this compound has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial and fungal strains, making it a candidate for the development of new antibiotics .

Medicine

In medicine, (1,2,4)Triazino(4,3-b)indazol-4-amine, N,N-diethyl-3-phenyl- is being investigated for its anticancer properties. Preliminary research suggests that it can inhibit the growth of certain cancer cell lines by interfering with specific cellular pathways .

Industry

Industrially, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications in material science .

Mechanism of Action

The mechanism of action of (1,2,4)Triazino(4,3-b)indazol-4-amine, N,N-diethyl-3-phenyl- involves its interaction with specific molecular targets within cells. It is believed to inhibit key enzymes involved in cellular metabolism, leading to the disruption of essential biological processes. The compound may also interact with DNA, causing damage that leads to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,2,4)Triazino(4,3-b)indazol-4-amine, N,N-diethyl-3-phenyl- is unique due to its combination of the triazinoindazole core with N,N-diethyl and phenyl groups. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

64781-61-9

Molecular Formula

C19H19N5

Molecular Weight

317.4 g/mol

IUPAC Name

N,N-diethyl-3-phenyl-[1,2,4]triazino[4,3-b]indazol-4-amine

InChI

InChI=1S/C19H19N5/c1-3-23(4-2)19-17(14-10-6-5-7-11-14)20-21-18-15-12-8-9-13-16(15)22-24(18)19/h5-13H,3-4H2,1-2H3

InChI Key

DMBNUXGIDGQCNQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C(N=NC2=C3C=CC=CC3=NN21)C4=CC=CC=C4

Origin of Product

United States

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